Azocan-1-yl(3-bromophenyl)methanone falls under the category of organic compounds, specifically within the sub-group of nitrogen-containing heterocycles. It is classified as an amide due to the presence of the carbonyl group adjacent to the nitrogen atom in the azocane structure.
The synthesis of Azocan-1-yl(3-bromophenyl)methanone typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., dichloromethane), and the use of catalysts like triethylamine or Lewis acids to facilitate reactions .
Azocan-1-yl(3-bromophenyl)methanone has a complex molecular structure that includes:
The structural representation can be described by its SMILES notation: COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2)Br, which illustrates its connectivity and stereochemistry .
Azocan-1-yl(3-bromophenyl)methanone can undergo various chemical reactions:
Reactions may require specific conditions:
The mechanism of action for Azocan-1-yl(3-bromophenyl)methanone involves its interaction with biological targets:
Azocan-1-yl(3-bromophenyl)methanone is typically characterized by:
Key chemical properties include:
Azocan-1-yl(3-bromophenyl)methanone has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1